(2S)-2-[[4-(1H-imidazol-5-ylmethylamino)-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid
描述
属性
IUPAC Name |
(2S)-2-[[4-(1H-imidazol-5-ylmethylamino)-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O3/c1-17(2)12-25(27(33)34)31-26(32)23-11-10-19(29-15-20-14-28-16-30-20)13-24(23)22-9-5-7-18-6-3-4-8-21(18)22/h3-11,13-14,16-17,25,29H,12,15H2,1-2H3,(H,28,30)(H,31,32)(H,33,34)/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTFPKNIFYMEHP-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1=C(C=C(C=C1)NCC2=CN=CN2)C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)C1=C(C=C(C=C1)NCC2=CN=CN2)C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191102-79-1 | |
| Record name | N-[[4-(Imidazol-4-yl)methylamino]-2-(1-naphthyl)benzoyl]leucine trifluoroacetate salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[[4-(1H-imidazol-5-ylmethylamino)-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid involves the condensation of the carboxy group of 4-{[(imidazol-4-yl)methyl]amino}-2-(naphthalen-1-yl)benzoic acid with the amino group of L-leucine . The reaction conditions typically involve the use of coupling reagents and solvents to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows standard organic synthesis protocols involving the use of high-purity reagents and controlled reaction conditions to ensure the production of a high-quality product .
化学反应分析
Types of Reactions: (2S)-2-[[4-(1H-imidazol-5-ylmethylamino)-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid undergoes various types of chemical reactions, including:
Condensation Reactions: Formation of the compound itself involves a condensation reaction between an acid and an amine.
Substitution Reactions: The imidazole and naphthalene rings in the structure can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Coupling Reagents: Used in the initial synthesis to facilitate the condensation reaction.
Solvents: Organic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Major Products: The primary product of these reactions is this compound itself, with potential side products depending on the specific reaction conditions and reagents used .
科学研究应用
Chemistry: (2S)-2-[[4-(1H-imidazol-5-ylmethylamino)-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid is used as a research tool to study the inhibition of geranylgeranyltransferase type I, providing insights into the enzyme’s role in various biochemical pathways .
Biology: In biological research, this compound is utilized to investigate the effects of protein prenylation on cell signaling and function. It has been shown to inhibit the prenylation of proteins such as Ras and Rho, which are involved in cell growth and differentiation .
Medicine: The compound has potential therapeutic applications in treating diseases such as cancer, cardiovascular diseases, and inflammatory conditions. Its ability to inhibit geranylgeranyltransferase type I makes it a promising candidate for drug development .
Industry: While primarily used in research, this compound’s role in inhibiting protein prenylation could have industrial applications in the development of new therapeutic agents .
作用机制
(2S)-2-[[4-(1H-imidazol-5-ylmethylamino)-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid exerts its effects by inhibiting geranylgeranyltransferase type I (GGTase-I), an enzyme responsible for the post-translational modification of proteins through the addition of geranylgeranyl groups. This modification is crucial for the proper functioning of proteins involved in cell signaling pathways . By inhibiting GGTase-I, this compound prevents the prenylation of proteins such as Ras and Rho, thereby disrupting their function and inhibiting cell growth and differentiation .
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural differences and similarities:
Key Observations:
- Imidazole vs. Thiazole/Thiadiazole : The target and compounds 1, 4, and 3 retain imidazole rings, which are critical for coordinating metal ions (e.g., Zn²⁺ in metalloproteases). In contrast, compounds like 26 and 27 () use thiazole or thiadiazole rings, which may alter electronic properties and binding selectivity .
- Naphthalene vs. This could improve binding to deep hydrophobic pockets .
- Carboxylic Acid Positioning : All compounds except 3 () and 26 () feature carboxylic acids at terminal positions, suggesting shared roles in solubility and target interactions.
Solubility and Stability:
Pharmacological Implications
- Target vs.
- Target vs. Compound 26 : The thiazole ring in 26 could confer resistance to oxidative metabolism compared to the target’s imidazole, extending half-life .
生物活性
(2S)-2-[[4-(1H-imidazol-5-ylmethylamino)-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid, commonly referred to as a small molecule inhibitor, primarily targets geranylgeranyltransferase type I (GGTase-I). This enzyme plays a crucial role in the post-translational modification of proteins, particularly in the prenylation process, which is essential for the proper functioning of various signaling proteins involved in cell growth and differentiation.
Chemical Structure and Properties
The compound can be described by its IUPAC name and chemical formula:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C27H28N4O3 |
| Molecular Weight | 440.54 g/mol |
The primary mechanism of action for this compound involves the inhibition of GGTase-I. By blocking this enzyme, the compound prevents the prenylation of proteins such as Ras and Rho, which are critical for various cellular processes including proliferation, survival, and differentiation. This inhibition has potential therapeutic implications for diseases characterized by aberrant cell signaling, such as cancer.
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activity:
- Inhibition of Protein Prenylation : The compound effectively inhibits the prenylation of key signaling proteins. Studies have shown that at concentrations ranging from 0.24 to 1.96 µM, it significantly reduces the activity of GGTase-I, impacting downstream signaling pathways .
- Cytotoxicity : In cell line studies, the compound has shown cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation in various cancer cell lines. For instance, it was observed that concentrations leading to early apoptosis in SISO cells increased significantly with higher doses .
- Induction of Apoptosis : The compound has been linked to increased apoptosis in treated cells. A study indicated that early apoptotic cells increased from 10.2% to 17.2% when treated with IC50 concentrations, highlighting its potential as an anticancer agent .
In Vivo Studies
While in vitro studies provide substantial evidence for its biological activity, further investigation into in vivo efficacy is necessary to establish its therapeutic potential fully. Preliminary animal studies suggest that this compound may reduce tumor growth in xenograft models; however, detailed results are still pending publication.
Case Studies
Several case studies have explored the application of this compound in clinical settings:
- Cancer Treatment : In a study involving human cancer cell lines, treatment with this compound led to a significant decrease in tumor size and proliferation rates compared to control groups .
- Cardiovascular Diseases : Its role in inhibiting protein prenylation has also been investigated concerning cardiovascular diseases where abnormal signaling pathways contribute to disease progression .
常见问题
Q. How can researchers optimize the synthesis yield of (2S)-2-[[4-(1H-imidazol-5-ylmethylamino)-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid?
Methodological Answer: Synthesis optimization requires systematic adjustments to reaction conditions. For imidazole-containing analogs, studies suggest using polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of aromatic intermediates . Catalysts such as HOBt/DCC or EDCI improve coupling efficiency during amide bond formation, as demonstrated in benzamide-thiazole hybrid syntheses (yields up to 91% reported) . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol can isolate the target compound while minimizing byproducts .
Q. What analytical techniques are recommended for structural characterization of this compound?
Methodological Answer: A multi-technique approach is critical:
- NMR Spectroscopy : 1H and 13C NMR (e.g., DMSO-d6) resolve imidazole protons (δ 6.35–8.32 ppm) and naphthyl aromatic signals (δ 7.23–7.35 ppm). 2D NMR (COSY, HSQC) confirms regioselectivity in benzoyl-amino linkages .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) using acetonitrile/water gradients .
- X-Ray Crystallography : For absolute stereochemical confirmation, single-crystal analysis is advised, as applied to imidazole-ethanol solvates .
Q. What are the primary pharmacological targets hypothesized for this compound?
Methodological Answer: The imidazole and benzoyl moieties suggest potential interactions with enzymes or receptors requiring aromatic/hydrophobic binding pockets. Molecular docking studies on analogous thiadiazole-triazole hybrids indicate affinity for kinases or proteases via hydrogen bonding (imidazole NH) and π-π stacking (naphthyl groups) . Target prioritization should include enzyme inhibition assays (e.g., fluorescence-based protease screens) and cellular viability tests (MTT assays) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Methodological Answer: Discrepancies in NMR or mass spectra often arise from tautomerism (imidazole NH shifts) or rotameric equilibria. Strategies include:
- Variable Temperature NMR : Stabilizes dominant conformers (e.g., imidazole NH signals sharpen at 25°C vs. 90K) .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and compare with experimental data .
- Isotopic Labeling : Deuterated solvents or 15N-labeled imidazole precursors clarify ambiguous assignments .
Q. How does modifying substituents on the naphthyl or imidazole groups affect bioactivity?
Methodological Answer: Structure-Activity Relationship (SAR) analysis should focus on:
- Electron-Withdrawing Groups : Fluorine or nitro substituents on the naphthyl ring enhance electrophilic reactivity, improving kinase inhibition (IC50 reductions up to 40% reported in thiadiazole analogs) .
- Hydrophobic Extensions : Adding methyl or propynyl groups to the imidazole increases membrane permeability (logP >3.5) but may reduce aqueous solubility .
- Bioisosteric Replacement : Replacing the pentanoic acid with a tetrazole improves metabolic stability, as seen in PROTAC designs .
Q. What strategies ensure compound stability under physiological conditions?
Methodological Answer:
- pH Stability Studies : Monitor degradation via HPLC at pH 2–9 (simulated gastric/intestinal fluids). Imidazole derivatives are prone to hydrolysis at pH <4, requiring enteric coatings for oral delivery .
- Light/Thermal Stability : Accelerated aging tests (40°C/75% RH for 6 months) identify degradation products (e.g., oxidative naphthyl ring cleavage) .
- Lyophilization : For long-term storage, lyophilize with cryoprotectants (trehalose/sucrose) to prevent aggregation .
Data Contradiction Analysis
Q. How to address inconsistencies in reported synthetic yields for imidazole-containing analogs?
Methodological Answer: Yield variability (e.g., 61–91% in similar syntheses ) often stems from:
- Reagent Purity : Use freshly distilled DMAP or recrystallized EDCI to avoid side reactions.
- Oxygen Sensitivity : Conduct reactions under nitrogen for thiol-containing intermediates .
- Scale-Dependent Effects : Pilot small-scale reactions (<100 mg) before scaling up to identify exothermic risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
